molecular formula C17H19FN2O7S B1662896 Pazufloxacin mesylate CAS No. 163680-77-1

Pazufloxacin mesylate

Cat. No. B1662896
M. Wt: 414.4 g/mol
InChI Key: UDHGFPATQWQARM-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pazufloxacin mesylate is a fluoroquinolone antibiotic . It is sold in Japan under the brand names Pasil and Pazucross . It has been used for the intravenous therapy of several infections . It has broad and potent antibacterial activity .


Synthesis Analysis

Pazufloxacin mesylate was synthesized from (S)-9,10-difluoro-3-methly-7-oxo-2,3-dihydro-7-H-pyrido [1,2,3-de] [1,4] benzoxazine-6-carboxylate with nucleophilic substitution, selective decarboxylation, cyclic addition, hydrolysis, Hofmann recomposition, and salt formation .


Molecular Structure Analysis

The empirical formula of Pazufloxacin mesylate is C16H15FN2O4 · CH4SO3 . It has a molecular weight of 414.41 . Both pazufloxacin mesylate and levofloxacin contain a 1-aminocyclopropyl substituent .


Chemical Reactions Analysis

A liquid chromatographic method for analysis of pazufloxacin mesilate in human plasma and urine has been developed and validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis .


Physical And Chemical Properties Analysis

Pazufloxacin mesylate has an empirical formula of C16H15FN2O4 · CH4SO3 and a molecular weight of 414.41 .

Scientific Research Applications

Pharmacokinetic Studies

Pazufloxacin mesylate has been extensively studied for its pharmacokinetics. A study involving Chinese healthy volunteers found that the drug has a two-compartment pharmacokinetic profile with no accumulation observed after 5 days of administration, suggesting its safe profile for intravenous infusion (Yu Jun-xian, 2007). Another pharmacokinetic study confirmed similar findings, emphasizing its short half-life and high plasma concentration, which supports its effectiveness at regular dosing intervals (Xie Li, 2005).

Therapeutic Effectiveness

Pazufloxacin mesylate has shown promising results in treating acute respiratory infections, particularly in the elderly. Studies have demonstrated its comparable effectiveness and safety to other antibiotics like Moxifloxacin and Levofloxacin (Jiang Shi-feng, 2007) and (Zheng Wei, 2006).

Pharmaceutical Development

Research has focused on improving the synthesis process of Pazufloxacin mesylate, highlighting its potential for more efficient industrial manufacture. The improved synthesis reduced process steps, increasing the overall yield (Xu Yan, 2005).

Clinical Trials and Developments

Clinical trials and developments have been pivotal in assessing the drug's efficacy and safety. Pazufloxacin mesylate has undergone phase III trials in Japan for its injectable formulation, indicating its progression towards wider clinical use (J. Ap, 2000).

Specialized Applications

Pazufloxacin mesylate has also been studied for specific applications like in the treatment of bacterial conjunctivitis. A clinical trial comparing pazufloxacin eye drops with levofloxacin found similar effectiveness and safety profiles, suggesting its potential use in ophthalmology (Yue-qin Zhang et al., 2019).

Analytical MethodologiesVarious analytical methodologies have been developed to determine Pazufloxacin mesylate levels in biological samples, such as human plasma and urine, demonstrating its importance in pharmacokinetic studies

Analytical Methods for Pazufloxacin Mesylate in Biological Samples

High-Performance Liquid Chromatography (HPLC) Methods
  • In Human Urine : A reliable HPLC method has been established for determining Pazufloxacin mesylate in human urine, with a linear calibration curve range from 10 ng/ml to 50 μg/ml (Jiang Xin-hui & Deng Qing-yuan, 2006).
  • In Human Plasma and Urine : Another study developed an analytical method for Pazufloxacin mesylate in human plasma and urine, suitable for routine determination and pharmacokinetic studies (Fang Yi, 2004).
Chemiluminescence Methods
  • In Urine and Serum : A novel chemiluminescence flow injection method has been described for determining Pazufloxacin mesylate in serum and urine samples. The method boasts a linear range of 1.0×10−8–1.0×10−6 mol/L with a detection limit of 2.6×10−9 mol/L (X.-L. Wang et al., 2005).
Other Notable Methods
  • By Capillary Electrophoresis with Electrochemiluminescence Detection : This method for determining Pazufloxacin mesylate, based on enhanced electrochemiluminescence, showed a linear relationship with Pazufloxacin concentration in the range of 0.02–10 mg l−1 (Zu-Ling Zhang et al., 2008).
  • UV Spectrophotometry for Gel Form : Pazufloxacin mesylate gel's content determination by UV spectrophotometry has been established, showcasing a pH range of 6.0-7.0 and a linear range of 2.0-16.0 μg/mL (Deng Ming, 2008).

Safety And Hazards

Pazufloxacin mesylate is classified as a skin corrosion/irritation (Category 2) under OSHA Hazards . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

properties

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHGFPATQWQARM-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167645
Record name Pazufloxacin methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pazufloxacin mesylate

CAS RN

163680-77-1
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163680-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazufloxacin methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazufloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pazufloxacin methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pazufloxacin mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZUFLOXACIN MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazufloxacin mesylate
Reactant of Route 2
Pazufloxacin mesylate
Reactant of Route 3
Pazufloxacin mesylate
Reactant of Route 4
Pazufloxacin mesylate
Reactant of Route 5
Pazufloxacin mesylate
Reactant of Route 6
Pazufloxacin mesylate

Citations

For This Compound
126
Citations
AM Khan, S Rampal - Journal of the American Association for …, 2014 - ingentaconnect.com
… The results for various oxidative status parameters in rabbits that received pazufloxacin mesylate, meloxicam, or both drugs are presented in Table 1. The levels of glutathione on day 7 …
Number of citations: 25 www.ingentaconnect.com
XL Wang, SL Chen, HC Zhao, LP Jin, X Li - Analytical letters, 2005 - Taylor & Francis
A novel chemiluminescence (CL) flow injection method for the determination of pazufloxacin mesylate (PZFX) is described. It is based on CL of a KMnO 4 –Na 2 S 2 O 4 system …
Number of citations: 25 www.tandfonline.com
Y ZHANG, X HE, Z YIN, L WANG, L LI… - Chinese Journal of …, 2019 - pesquisa.bvsalud.org
… Pazufloxacin mesylate eye drops was … Pazufloxacin mesylate eye drops and LOFV following the topical application for bacterial conjunctivitis,which indicate that Pazufloxacin mesylate …
Number of citations: 1 pesquisa.bvsalud.org
SD Shambharkar, PD Hamrapurkar, A Parate… - International Journal of …, 2013 - gigvvy.com
… Keeping in view of susceptibility of Pazufloxacin mesylate … the degradation of Pazufloxacin mesylate under different ICH … the forced degradation of Pazufloxacin mesylate under stress …
Number of citations: 3 gigvvy.com
钟倩 - 世界临床药物, 2004 - cqvip.com
商品名:Pazucross,Pasil;研发与上市厂家:日本Toyama公司和Mitsubishi Pharma公司共同研制开发,2002年9月2日首次在日本上市.?A适应证:革兰阳性菌和阴性菌感染,主要包括创伤及手术后…
Number of citations: 28 www.cqvip.com
MR Gaonkar, TV Walke - 2015 - wjpr.s3.ap-south-1.amazonaws.com
… of Pazufloxacin mesylate in pure and pharmaceutical dosage form. Pazufloxacin mesylate is … Pazufloxacin mesylate shows λmax of 247 nm in 0.1N HCl. The developed method was …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
CM Li, J Yu - Drugs and Clinic, 2019 - cabdirect.org
… Granules combined with pazufloxacin mesylate in treatment of … iv administered with Pazufloxacin Mesylate and Sodium … Granules combined with pazufloxacin mesylate has significant …
Number of citations: 0 www.cabdirect.org
Z Wan, Z She - China Pharmacy, 2005 - pesquisa.bvsalud.org
… The change of Pazufloxacin Mesylate for Injection in the appearance and the pH value … injection were investigated and the content of Pazufloxacin Mesylate was determined by HPLC. …
Number of citations: 2 pesquisa.bvsalud.org
MF Ayad, NA Abdallah, M Amira - researchgate.net
Three novel pazufloxacin mesylate selective electrodes were investigated with di-octyl phthalate as a plasticizer in a polymeric matrix of polyvinyl chloride (PVC). Sensors 1, 2 and 3 …
Number of citations: 0 www.researchgate.net
NA Abdallah, S Ahmed - Journal of The Electrochemical Society, 2018 - iopscience.iop.org
… New carbon paste electrode for pazufloxacin mesylate determination modified with … It was efficiently applied for the determination of pazufloxacin mesylate in pure standard solution and …
Number of citations: 15 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.